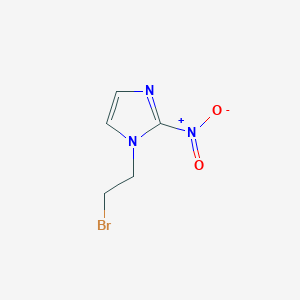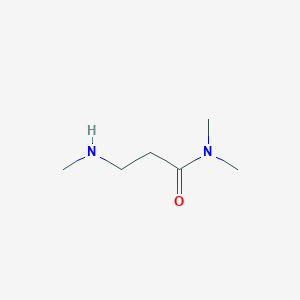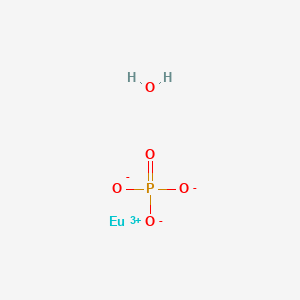
(E)-4-morpholinobut-2-enoic acid
Descripción general
Descripción
The name “(E)-4-morpholinobut-2-enoic acid” suggests that this compound is an unsaturated carboxylic acid that contains a morpholine ring. The “E” denotes the configuration of the double bond, following the Cahn-Ingold-Prelog (CIP) rules .
Molecular Structure Analysis
The molecular structure analysis of a compound like this would typically involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the compound’s molecular weight, structural features, and spatial configuration .Chemical Reactions Analysis
The compound, being an unsaturated carboxylic acid, would be expected to undergo reactions typical of these functional groups. This includes addition reactions at the double bond, nucleophilic acyl substitution reactions at the carbonyl group of the acid, and acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its functional groups. As an unsaturated carboxylic acid, it would likely be polar and capable of forming hydrogen bonds. Its exact properties, such as melting point, boiling point, solubility, etc., would need to be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
(E)-4-morpholinobut-2-enoic acid has been utilized as a key starting material in the synthesis of various heterocyclic compounds, such as pyridazinones, furanones, and thiazoles derivatives. These compounds have been studied for their potential antibacterial activities, demonstrating the versatility of (E)-4-morpholinobut-2-enoic acid in creating novel bioactive molecules (El-Hashash et al., 2015).
Antioxidant Activity Analysis
Research involving derivatives of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, a related compound, has been conducted to study their antioxidant activity. These studies employ quantum-chemistry descriptors and molecular docking, indicating significant potential in this area (Ardjani & Mekelleche, 2016).
Facile Synthesis of Heterocyclic Systems
The compound has also been used in the facile synthesis of new fused and non-fused heterocyclic systems, which are important in various chemical and pharmaceutical applications. The reactivity of this acid towards different nucleophiles has been explored, resulting in the formation of a diverse range of heterocyclic compounds (Salem et al., 2014).
Enantioselective Petasis Reaction
The compound has been used in the first enantioselective version of the Petasis reaction, highlighting its utility in asymmetric synthesis. This process involves the use of glyoxylic acid, morpholine, and a homochiral boronic ester, leading to the formation of 2-morpholin-1-yl-4-phenylbut-3-enoic acids with moderate enantioselectivity (Koolmeister et al., 2002).
DNA Interaction and Biological Screening
(E)-4-morpholinobut-2-enoic acid derivatives have been synthesized and characterized for their interactions with DNA and their potential biological activities, including antitumor and antioxidant activities. Such studies demonstrate the compound's relevance in medicinal chemistry and drug design (Sirajuddin et al., 2015).
Preparation of Tritiated Analogs
The preparation of tritiated analogs of this compound has been reported, illustrating its importance in creating labeled compounds for research in neuroscience and pharmacology, particularly in studies related to neurotransmitters like GABA (Duke et al., 1993).
Synthesis of Cerium, Thorium, and Uranyl Complexes
The synthesis and characterization of cerium, thorium, and uranyl complexes with (E)-4-(4-methoxyphenoxy)-4-oxobut-2-enoic acid, a related compound, have been explored. This research is significant for understanding the coordination chemistry of these metal ions and their potential applications (Liu et al., 2009).
Direct Asymmetric Hydrogenation
The compound has been a subject of research in the direct asymmetric hydrogenation process, yielding products that are significant in the synthesis of ACE inhibitors, highlighting its role in pharmaceutical synthesis (Zhu et al., 2010).
Safety And Hazards
Without specific information, it’s difficult to assess the safety and hazards of this compound. Generally, handling of chemical substances requires appropriate safety measures to prevent exposure and harm. Material Safety Data Sheets (MSDS) provide specific safety information for individual compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-4-morpholin-4-ylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-8(11)2-1-3-9-4-6-12-7-5-9/h1-2H,3-7H2,(H,10,11)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFDQJDIWFMWHN-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-morpholinobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B170135.png)


![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)


![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)

